3-Amino-1H-pyrazol-5-ol

Descripción general

Descripción

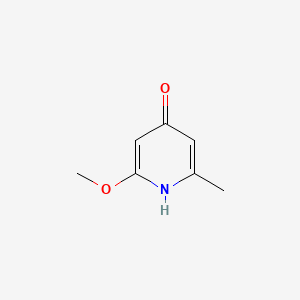

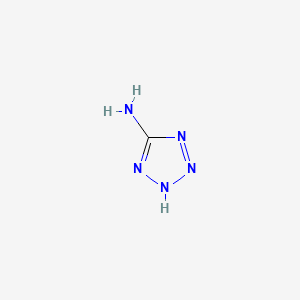

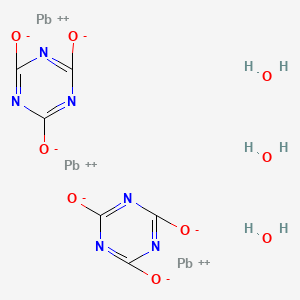

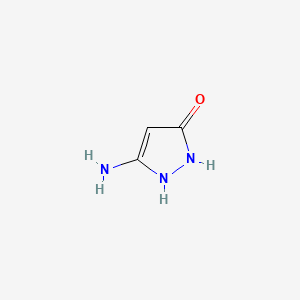

3-Amino-1H-pyrazol-5-ol is a chemical compound with the molecular formula C3H5N3O . It is a heterocyclic compound containing both a pyrazole and a hydroxyl group . This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for 3-Amino-1H-pyrazol-5-ol were not found, pyrazole derivatives are generally synthesized using a variety of methods, including Mannich type reactions . More research is needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis

The molecular structure of 3-Amino-1H-pyrazol-5-ol consists of a pyrazole ring with an amino group at the 3-position and a hydroxyl group at the 5-position . The molecular weight is approximately 99.093 g/mol .Physical And Chemical Properties Analysis

3-Amino-1H-pyrazol-5-ol is a solid compound with a storage temperature of 2-8°C (protect from light) . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

3-Amino-1H-pyrazol-5-ol serves as a precursor in the synthesis of a wide range of heterocyclic compounds due to its versatile chemical structure. For instance, it is used in the regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, highlighting its role in creating polyfunctional N-heterocycles with significant biomedical importance. These pyrazolo[1,5-a]pyrimidines are studied for their photophysical properties and potential in materials science, besides their broad spectrum of biological activities (Moustafa et al., 2022).

Structural and Chemical Analysis

The structure and chemistry of 3-Amino-1H-pyrazol-5-ol and its derivatives are of great interest due to their tautomeric behaviors, which influence their reactivity and, potentially, their biological activities. Detailed investigations into the structure of pyrazoles, including 3-Amino-1H-pyrazol-5-ol, provide insight into their tautomeric and conformational preferences, which is crucial for understanding their reactivity in synthetic applications and their interaction with biological targets (Secrieru et al., 2019).

Microbiological Applications

Research into the microbiological applications of 3-Amino-1H-pyrazol-5-ol derivatives has shown promise in developing new antibacterial delivery systems. The synthesis and evaluation of a library of 5-amino functionalized pyrazoles have led to compounds with moderate activity against multidrug-resistant clinical isolates, especially within the Staphylococcus genus. This suggests potential for these compounds, upon nano-formulation, to serve as the basis for new drug delivery systems with enhanced antibacterial activity (Brullo et al., 2022).

Kinase-Focused Libraries for Drug Discovery

3-Amino-1H-pyrazol-5-ol derivatives are explored for their potential in drug discovery, particularly as kinase inhibitors. The synthesis of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, derived from 3-Amino-1H-pyrazol-5-ol, has led to the development of a novel kinase-focused library. These compounds, due to their specific arrangement of hydrogen bond donor and acceptor groups, are suitable for screening against kinases and other cancer drug targets, demonstrating the compound's utility in the development of new therapeutics (Smyth et al., 2010).

Green Chemistry Applications

The principles of green chemistry are applied to the synthesis of pyrazole derivatives, including those from 3-Amino-1H-pyrazol-5-ol, aiming to develop environmentally friendly and efficient synthetic methods. Innovations in solvent-free conditions and the use of non-toxic bases have led to high-yield synthesis of pyrano[2,3-c]pyrazoles, compounds known for their broad biological activity. This approach not only improves the environmental impact of chemical synthesis but also enhances process efficiency and cost-effectiveness (Ilovaisky et al., 2014).

Safety and Hazards

3-Amino-1H-pyrazol-5-ol is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

Pyrazole-containing compounds, including 3-Amino-1H-pyrazol-5-ol, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mecanismo De Acción

Target of Action

3-Amino-1H-pyrazol-5-ol, also known as 3-Amino-5-hydroxypyrazole, is a pyrazole derivative . Pyrazole derivatives are known to interact with various targets, including receptors or enzymes such as p38MAPK, different kinases, COX, and others . .

Mode of Action

Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 3-Amino-1H-pyrazol-5-ol with its targets and the resulting changes.

Biochemical Pathways

Pyrazole derivatives are known to have a broad spectrum of biological characteristics , suggesting that they may affect multiple biochemical pathways.

Result of Action

One study suggests that a pyrazole derivative exhibited potent antileishmanial activity , indicating that 3-Amino-1H-pyrazol-5-ol might have similar effects.

Action Environment

It is known that the compound should be stored at 2-8°c and protected from light , suggesting that temperature and light exposure could affect its stability.

Propiedades

IUPAC Name |

5-amino-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBGOTVBHYKUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951180 | |

| Record name | 5-Amino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1H-pyrazol-5-ol | |

CAS RN |

53666-79-8, 28491-52-3 | |

| Record name | 3-Amino-1H-pyrazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53666-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrazolin-5-one, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1H-pyrazol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28491-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 53666-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the notable applications of 3-Amino-5-hydroxypyrazole in material science?

A1: 3-Amino-5-hydroxypyrazole demonstrates potential in material science, particularly in the development of adsorbent materials. Research has shown its effectiveness in removing Yttrium ions from aqueous solutions when impregnated onto spent bleaching clay. [] This application highlights its potential in wastewater treatment and resource recovery.

Q2: How does 3-Amino-5-hydroxypyrazole contribute to the synthesis of novel compounds?

A2: 3-Amino-5-hydroxypyrazole serves as a versatile building block in organic synthesis. For example, it is a key reagent in the one-step synthesis of diarylpyrazolo[3,4-b]pyridines from isoflavones, providing a concise and efficient route to these heterocyclic compounds. [] Additionally, it participates in selective cyclization reactions with methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates, leading to the formation of (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines. [] These synthetic applications highlight its utility in generating diverse chemical libraries for drug discovery and materials science.

Q3: Has 3-Amino-5-hydroxypyrazole shown any potential in biological applications?

A3: Preliminary research suggests potential biological activities for 3-Amino-5-hydroxypyrazole and its derivatives. Studies have explored its incorporation into fluoroalkyl end-capped preoligomers, leading to materials with surface antibacterial activity against Staphylococcus aureus. [] Further research is needed to fully elucidate its antibacterial mechanism of action and explore potential applications in biomedical materials.

Q4: What is the role of 3-Amino-5-hydroxypyrazole in the synthesis of azo compounds, and what are their potential applications?

A4: 3-Amino-5-hydroxypyrazole acts as a diazo component in the synthesis of novel heterocyclic azo compounds. These compounds exhibit vibrant colors due to their extended conjugation and have potential applications as dyes in various industries like textiles, printing, and even high-tech sectors such as laser printing materials and liquid crystals. []

Q5: Have there been any studies exploring the electrochemical properties of 3-Amino-5-hydroxypyrazole?

A5: Yes, research has explored the electrochemical polymerization of 3-Amino-5-hydroxypyrazole on copper surfaces, aiming to create protective coatings against corrosion. [] This application highlights the potential of this compound and its derivatives in developing advanced materials for corrosion protection.

Q6: What computational chemistry studies have been conducted on 3-Amino-5-hydroxypyrazole?

A6: Density Functional Theory (DFT) calculations have been employed to investigate the molecular structure and vibrational spectra of 3-Amino-5-hydroxypyrazole. [] This computational approach provides insights into the electronic structure and bonding properties of the molecule, aiding in understanding its reactivity and interactions with other molecules. Further DFT studies have explored the electronic properties and HOMO-LUMO orbital calculations of novel heterocyclic azo compounds derived from 3-Amino-5-hydroxypyrazole. [] These calculations provide valuable information for understanding the optical properties and potential applications of these azo compounds.

Q7: Are there any known structure-activity relationship (SAR) studies related to 3-Amino-5-hydroxypyrazole?

A7: While specific SAR studies focusing solely on 3-Amino-5-hydroxypyrazole are limited in the provided literature, its use in constructing C-glycosides with potential anticancer activity provides some insights. These studies highlight the influence of structural modifications on the biological activity of compounds incorporating the 3-Amino-5-hydroxypyrazole moiety. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.